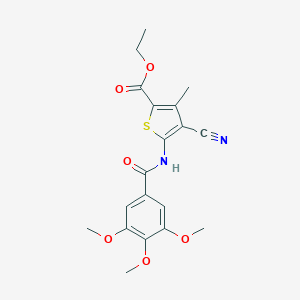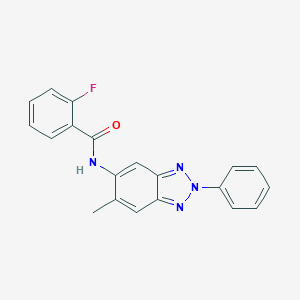
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and potential applications have been extensively studied by researchers.
Mecanismo De Acción
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and TEC family kinases. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. ITK is involved in the activation of T cells, which play a critical role in the immune response. TEC family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TEC family kinases by Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several biochemical and physiological effects. In cancer cells, the inhibition of BTK and TEC family kinases leads to the suppression of cell proliferation and survival. In T cells, the inhibition of ITK leads to the suppression of T-cell activation and cytokine production, which can help to reduce inflammation and autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several advantages as a potential therapeutic agent, including its potent inhibitory activity against multiple kinases, its selectivity for BTK, ITK, and TEC family kinases, and its favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate as a potential therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection, the development of combination therapies with other agents, and the exploration of its potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a promising small molecule inhibitor that has shown potent inhibitory activity against multiple kinases and has potential applications in the treatment of various types of cancers and autoimmune diseases. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves several steps, including the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate, followed by the addition of 3,4,5-trimethoxybenzoyl chloride and subsequent cyclization to form the thiophene ring. The final product is obtained through the esterification of the carboxylic acid group with ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has been extensively studied for its potential applications in the treatment of various types of cancers and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These kinases are known to play a crucial role in the proliferation and survival of cancer cells and the immune response.
Propiedades
Fórmula molecular |
C19H20N2O6S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
ethyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-6-27-19(23)16-10(2)12(9-20)18(28-16)21-17(22)11-7-13(24-3)15(26-5)14(8-11)25-4/h7-8H,6H2,1-5H3,(H,21,22) |
Clave InChI |
YFLQTTYFJGDYIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)



![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide](/img/structure/B251797.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)

